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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenylhydrazine

Cat. No.: B1336903 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-bromo-2-
nitrophenylhydrazine, a key intermediate in various chemical syntheses. The following

sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance

spectroscopy data, offering insights into the structural elucidation of this compound. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis who require a thorough understanding of the spectroscopic

properties of this molecule.

Molecular Structure and Properties
4-Bromo-2-nitrophenylhydrazine possesses the chemical formula C₆H₆BrN₃O₂ and a

molecular weight of approximately 232.03 g/mol .[1] Its structure, featuring a substituted

aromatic ring with a bromine atom, a nitro group, and a hydrazine moiety, gives rise to a unique

spectroscopic fingerprint that is crucial for its identification and characterization.

Property Value Source

IUPAC Name
(4-bromo-2-

nitrophenyl)hydrazine
PubChem[1]

Molecular Formula C₆H₆BrN₃O₂ PubChem[1]

Molecular Weight 232.03 g/mol PubChem[1]

CAS Number 59488-34-5 PubChem[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1336903?utm_src=pdf-interest
https://www.benchchem.com/product/b1336903?utm_src=pdf-body
https://www.benchchem.com/product/b1336903?utm_src=pdf-body
https://www.benchchem.com/product/b1336903?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5702889
https://pubchem.ncbi.nlm.nih.gov/compound/5702889
https://pubchem.ncbi.nlm.nih.gov/compound/5702889
https://pubchem.ncbi.nlm.nih.gov/compound/5702889
https://pubchem.ncbi.nlm.nih.gov/compound/5702889
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain insights into its structure through

fragmentation analysis.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A standard protocol for acquiring the mass spectrum of 4-bromo-2-nitrophenylhydrazine
would involve the following steps:

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g.,

methanol or dichloromethane) is prepared.

Introduction: The sample is introduced into the mass spectrometer, typically via direct

infusion or through a gas chromatograph (GC-MS).

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This process, known as electron ionization, causes the

molecule to lose an electron, forming a radical cation (M⁺•), the molecular ion.

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation

into smaller, charged species.

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Data Interpretation and Fragmentation Pathway
The mass spectrum of 4-bromo-2-nitrophenylhydrazine is expected to exhibit a characteristic

molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and

⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺• and

[M+2]⁺•) of similar intensity, separated by 2 m/z units.
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Predicted Mass Spectral Data:

m/z (Predicted) Ion Description

231/233
[C₆H₆⁷⁹BrN₃O₂]⁺• /

[C₆H₆⁸¹BrN₃O₂]⁺•
Molecular Ion Peak (M⁺•)

214/216
[C₆H₄⁷⁹BrN₂O₂]⁺• /

[C₆H₄⁸¹BrN₂O₂]⁺•
Loss of NH₂

186/188
[C₆H₄⁷⁹BrN₂]⁺• /

[C₆H₄⁸¹BrN₂]⁺•
Loss of NO₂

157/159 [C₆H₄⁷⁹Br]⁺• / [C₆H₄⁸¹Br]⁺• Loss of N₂H₂O

76 [C₆H₄]⁺• Loss of Br, NO₂, and N₂H₂

The fragmentation of 4-bromo-2-nitrophenylhydrazine is anticipated to proceed through

several key pathways, initiated by the cleavage of the weaker bonds.

[C₆H₆BrN₃O₂]⁺•
m/z = 231/233

[C₆H₄BrN₂O₂]⁺•
m/z = 214/216-NH₂

[C₆H₄BrN₂]⁺•
m/z = 186/188

-NO₂

[C₆H₄Br]⁺•
m/z = 157/159

-N₂ [C₆H₄]⁺•
m/z = 76

-Br

Click to download full resolution via product page

Caption: Proposed Mass Spectral Fragmentation Pathway for 4-Bromo-2-
nitrophenylhydrazine.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing valuable

information about the functional groups present in a compound.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) - FTIR
A common and convenient method for obtaining the IR spectrum of a solid sample like 4-
bromo-2-nitrophenylhydrazine is using an FTIR spectrometer equipped with an ATR

accessory.

Background Scan: A background spectrum of the clean ATR crystal (typically diamond or

germanium) is recorded.

Sample Application: A small amount of the solid sample is placed directly onto the ATR

crystal.

Pressure Application: A pressure arm is engaged to ensure good contact between the

sample and the crystal.

Sample Scan: The infrared beam is passed through the ATR crystal, where it undergoes total

internal reflection. At the point of reflection, an evanescent wave penetrates a short distance

into the sample, and at frequencies corresponding to the vibrational modes of the molecule,

the energy is absorbed.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Data Interpretation
The IR spectrum of 4-bromo-2-nitrophenylhydrazine will display characteristic absorption

bands corresponding to its various functional groups. The interpretation relies on comparing the

observed peaks to known vibrational frequencies of similar functional groups in related

molecules.[2][3][4][5]

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretch Hydrazine (-NH-NH₂)

3100-3000 C-H stretch Aromatic

1620-1580 C=C stretch Aromatic Ring

1550-1500 N-O asymmetric stretch Nitro (-NO₂)

1360-1320 N-O symmetric stretch Nitro (-NO₂)

1100-1000 C-N stretch Aryl-N

850-800 C-H out-of-plane bend 1,2,4-trisubstituted benzene

700-600 C-Br stretch Aryl-Br

The presence of strong absorption bands for the N-H stretches of the hydrazine group, the

asymmetric and symmetric stretches of the nitro group, and the various vibrations of the

substituted benzene ring will be key identifiers in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen

framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical

environment, connectivity, and number of different types of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A small amount of 4-bromo-2-nitrophenylhydrazine (typically 5-10 mg

for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A

small amount of a reference standard, such as tetramethylsilane (TMS), is often added to

provide a chemical shift reference at 0 ppm.

Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is

tuned and shimmed to optimize the magnetic field homogeneity.

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the

resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically
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employed to simplify the spectrum by removing ¹H-¹³C coupling.[6]

Data Processing: The FID is Fourier-transformed to generate the NMR spectrum. The

spectrum is then phased, baseline-corrected, and integrated (for ¹H NMR).

¹H NMR Data Interpretation
The ¹H NMR spectrum of 4-bromo-2-nitrophenylhydrazine is expected to show signals for

the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the

electronic effects of the substituents on the aromatic ring. The nitro group is strongly electron-

withdrawing, while the bromine atom and the hydrazine group have more complex effects.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 d 1H H-3

~7.5 dd 1H H-5

~7.0 d 1H H-6

~5.0 (broad) s 2H -NH₂

~7.8 (broad) s 1H -NH-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be

significantly deshielded and appear at a high chemical shift. It will likely appear as a doublet

due to coupling with H-5.

H-5: This proton is coupled to both H-3 and H-6, likely resulting in a doublet of doublets.

H-6: This proton is ortho to the hydrazine group and will be coupled to H-5, appearing as a

doublet.

-NH₂ and -NH-: The hydrazine protons are exchangeable and often appear as broad

singlets. Their chemical shifts can vary depending on the solvent and concentration.
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¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the

molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and

the overall electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~145 | C-2 (attached to -NO₂) | | ~140 | C-1

(attached to -NHNH₂) | | ~135 | C-5 | | ~125 | C-3 | | ~120 | C-6 | | ~115 | C-4 (attached to -Br) |

The carbons directly attached to the electron-withdrawing nitro group and the nitrogen of the

hydrazine group (C-2 and C-1) are expected to be the most deshielded. The carbon attached to

the bromine atom (C-4) will also have a characteristic chemical shift.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

4-Bromo-2-nitrophenylhydrazine

Mass Spectrometry (EI-MS) Infrared Spectroscopy (ATR-FTIR) NMR Spectroscopy (¹H & ¹³C)
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Caption: General workflow for the spectroscopic analysis of 4-Bromo-2-
nitrophenylhydrazine.

Conclusion
The comprehensive analysis of mass spectrometry, infrared spectroscopy, and nuclear

magnetic resonance spectroscopy data provides a robust framework for the unequivocal

identification and structural elucidation of 4-bromo-2-nitrophenylhydrazine. The predicted

spectral data, based on established principles and comparison with analogous compounds,

offer a detailed guide for researchers working with this important chemical intermediate. The

combination of these techniques allows for a high degree of confidence in the characterization

of the molecule's structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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